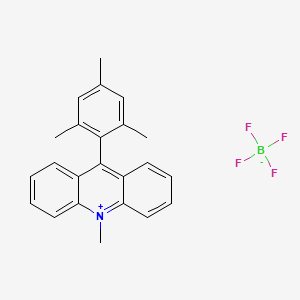

9-Mesityl-10-methylacridinium tetrafluoroborate

説明

9-Mesityl-10-methylacridinium tetrafluoroborate (abbreviated as Mes-Acr-Me BF₄⁻) is a cationic acridinium-based photoredox catalyst renowned for its strong visible-light absorption (λmax = 429 nm in 1,2-dichloroethane) and high reducing power (E₁/₂ = -0.55 V vs. SCE) . Its mesityl (2,4,6-trimethylphenyl) substituent at the 9-position provides steric bulk, preventing aggregation and stabilizing charge-transfer excited states (CTS), while the methyl group at the 10-position enhances electron-withdrawing effects . This compound has been widely employed in anti-Markovnikov hydrofunctionalization, decarboxylative coupling, and selenylation reactions .

特性

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMWMXQQOIIJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442433-71-7 | |

| Record name | 1442433-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is the alkene functional group present in various organic compounds. The compound acts as a photocatalyst and mediates transformations through Photoredox Catalysis .

Mode of Action

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate interacts with its targets through a single electron transfer (SET) mechanism . It mediates transformations such as the anti-Markovnikov hydroamination of alkenes , addition of carboxylic acids to alkenes , and the hydrotrifluoromethylation of styrenes .

Biochemical Pathways

The compound affects the photoredox catalysis pathway . This pathway involves the transfer of electrons and can lead to various transformations in organic compounds. The downstream effects include the formation of new bonds and functional groups in the target molecules.

Pharmacokinetics

Its solubility in solvents likechloroform and methanol suggests that it may have good bioavailability.

Result of Action

The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate results in the formation of new organic compounds . For example, it can facilitate the formation of dithioacetals or thioethers from benzyl alcohols.

Action Environment

The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is influenced by environmental factors such as light and solvent type . It requires visible light for activation. Moreover, the compound’s fluorescent response varies with the polarity , dispersed state , and lone-pair–π interactions of the solvent, producing different colors when dissolved in various solvents.

生化学分析

Biochemical Properties

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate acts as a photocatalyst in several biochemical reactions. It mediates transformations through photoredox catalysis, including the anti-Markovnikov hydroamination of alkenes and the addition of carboxylic acids to alkenes. The compound interacts with various enzymes and proteins, facilitating these reactions by transferring electrons and activating substrates. The nature of these interactions involves the absorption of light, which excites the compound and enables it to participate in redox reactions.

Cellular Effects

The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate on cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes and proteins, leading to changes in metabolic flux and the production of specific metabolites. Additionally, the compound’s role in photoredox catalysis can impact cellular redox states, further influencing cellular processes.

Molecular Mechanism

At the molecular level, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects through binding interactions with biomolecules and enzyme activation. The compound’s mechanism of action involves the absorption of light, which excites its electrons and enables it to participate in redox reactions. This process can lead to the activation or inhibition of enzymes, resulting in changes in gene expression and metabolic pathways. The compound’s ability to transfer electrons is central to its function as a photocatalyst.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is hygroscopic and should be stored under inert gas at low temperatures to maintain its stability. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes. At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The compound’s role in photoredox catalysis allows it to participate in redox reactions, which are crucial for many metabolic processes.

Transport and Distribution

Within cells and tissues, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical reactions.

生物活性

9-Mesityl-10-methylacridinium tetrafluoroborate, also known as Mes-Acr+ BF4-, is an organic compound that has garnered attention in the field of photocatalysis. This article explores its biological activity, primarily focusing on its role as a photoredox catalyst and its potential implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H22BF4N, with a molecular weight of approximately 399.23 g/mol. The compound features a positively charged acridinium cation, which includes a mesityl group (2,4,6-trimethylphenyl) at the 9th position and a methyl group at the 10th position. The tetrafluoroborate anion (BF4-) balances the positive charge, forming a stable salt that appears as a yellow to dark yellow solid.

Photocatalytic Activity

Photoredox Catalysis

The primary application of this compound lies in its ability to facilitate light-driven chemical transformations. As a photoredox catalyst, it can mediate various organic reactions by enabling electron transfer processes under light irradiation. This property is particularly valuable in synthetic organic chemistry for applications such as:

- Synthesis of nitrogen-containing heterocycles : The compound has been shown to effectively couple with thiophenol to furnish nitrogen-containing heterocycles through hydrogen atom transfer mechanisms .

- Glycosylation reactions : It has been utilized in glycosylation processes, allowing access to MIDA-tagged monosaccharides, which can be crucial for carbohydrate synthesis .

Biological Implications

While specific biological activities of this compound are not extensively documented, its role as a photocatalyst suggests potential applications in drug synthesis and development. The enhanced reaction rates and selectivity afforded by photocatalysis could indirectly influence biological activity through improved compound development.

Case Studies

-

Photoinduced Electron Transfer

A study demonstrated that this compound could facilitate photoinduced electron transfer processes, leading to the formation of complex nitrogen-containing compounds . This suggests potential applications in synthesizing biologically relevant molecules. -

Polymerization Studies

Research involving this compound indicated its effectiveness in driving polymerization reactions under physiological conditions, highlighting its versatility and potential use in biomedical applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds within the acridinium salt family:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate | 1810004-87-5 | Enhanced steric hindrance due to bulky tert-butyl groups |

| 9-Mesityl-10-methylacridinium perchlorate | Not listed | Similar cation but with perchlorate anion; differing solubility properties |

| 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate | Not listed | Fluorine substitutions enhance photochemical properties |

These comparisons illustrate how variations in substituents can affect reactivity and stability, impacting their respective biological activities.

科学的研究の応用

Photoredox Catalysis

One of the primary applications of 9-Mesityl-10-methylacridinium tetrafluoroborate is its role as a photoredox catalyst . This compound facilitates various light-driven chemical transformations, making it valuable in synthetic organic chemistry. Key reactions mediated by this compound include:

- Anti-Markovnikov Hydroamination of Alkenes : This reaction allows for the addition of amines to alkenes, producing valuable amine derivatives.

- Addition of Carboxylic Acids to Alkenes : The compound can mediate the addition of carboxylic acids to alkenes, enhancing the scope of available synthetic pathways.

- Hydrotrifluoromethylation of Styrenes : Utilizing the Langlois reagent, this reaction introduces trifluoromethyl groups into styrenes, which are important in pharmaceuticals and agrochemicals.

- Synthesis of γ-Butyrolactones and γ-Lactams : The compound has been utilized in the synthesis of these cyclic compounds, which are crucial in medicinal chemistry due to their biological activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various reactions:

- Optimization Experiments : Research conducted by Nicewicz et al. demonstrated that this compound could mediate numerous transformations under mild conditions, showcasing its efficiency as a photocatalyst in organic synthesis .

- Synthetic Pathways Development : Investigations into new synthetic pathways using Mes-Acr-Me have revealed its potential to enhance reaction efficiencies in C–H bond activation processes and other complex organic reactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Mesityl-10-methylacridinium perchlorate | Similar cation structure | Different anion (perchlorate) affecting stability |

| 3,6-Di-tert-butyl-9-mesityl-10-methylacridinium tetrafluoroborate | Bulky tert-butyl groups | Enhanced steric hindrance influencing reactivity |

| 9-Mesityl-10-phenylacridinium tetrafluoroborate | Phenyl substituent at position 10 | Variation in electronic properties due to phenyl group |

This table illustrates how variations in substituents can influence catalytic behavior and efficiency, emphasizing the versatility of this compound as a catalyst.

化学反応の分析

Photoredox Catalysis

The primary application of 9-Mesityl-10-methylacridinium tetrafluoroborate lies in its ability to mediate photoredox reactions. These reactions typically involve:

-

Electron Transfer : The compound can efficiently undergo single-electron transfer processes upon excitation with visible light, generating reactive radical species.

-

Hydrofunctionalization of Alkenes : It has been utilized in anti-Markovnikov hydroamination reactions, where amines are added to alkenes, forming carbon-nitrogen bonds.

Mechanistic Insights

Research indicates that the photocatalytic cycle involves the formation of radical intermediates. For instance, during alkene hydrofunctionalization, alkene cation radical intermediates are detected, confirming the role of this compound in facilitating these transformations through both radical and ionic pathways .

Reaction Examples

Here are some key reactions mediated by this compound:

-

Hydroamination Reactions : The addition of amines to alkenes under visible light irradiation leads to the formation of amine-substituted products.

-

Hydrotrifluoromethylation : Involves the addition of trifluoromethyl groups to alkenes using Langlois reagent.

-

Synthesis of γ-Lactams and γ-Butyrolactones : The compound has been reported to facilitate these transformations effectively .

Data Table of Key Reactions

| Reaction Type | Substrates Involved | Products Formed | Conditions Required |

|---|---|---|---|

| Anti-Markovnikov Hydroamination | Alkenes + Amines | Amine-substituted products | Visible light, solvent (e.g., DCM) |

| Hydrotrifluoromethylation | Alkenes + Trifluoromethylating agents | Trifluoromethylated products | Visible light |

| Synthesis of γ-Lactams | Amino acids + Carbonyl compounds | γ-Lactams | Visible light |

Characterization Techniques

Characterization techniques employed include:

-

Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity of synthesized compounds.

-

High-Resolution Mass Spectrometry (HRMS) : Employed to confirm molecular weight and composition.

-

Ultraviolet-visible (UV-Vis) Spectroscopy : Used to study the absorption characteristics and photophysical properties of the compound during catalytic processes .

類似化合物との比較

Structural and Photophysical Properties

Key structural variations among acridinium derivatives include substituents on the acridinium core, counterions, and steric/electronic modifications. These differences critically influence their photophysical and catalytic behavior:

Catalytic Performance in Key Reactions

Anti-Markovnikov Hydrofunctionalization :

- Mes-Acr-Me BF₄⁻ outperformed (4-methylphenyl)oxopyrylium BF₄⁻ in hydrofluorination of β-methylstyrene (51% yield with Et₃N·3HF in nitromethane) .

- In contrast, Fukuzumi’s catalyst (Mes-Acr-Me BF₄⁻) failed in anti-Markovnikov hydrochlorination, while an uncharged acridine derivative succeeded, highlighting the need for precise redox tuning .

Decarboxylative Coupling :

- Thiol-Ene/Yne Reactions: Mes-Acr-Me BF₄⁻ facilitated radical hydrothiolation of alkenes with >90% yields, outperforming benzophenone-based systems .

Counterion Effects

The choice of counterion significantly impacts solubility and redox behavior:

- BF₄⁻ vs. ClO₄⁻ : Mes-Acr-Me ClO₄⁻ showed superior performance in allylic carboxylate synthesis (52% yield for BF₄⁻ vs. higher yields for ClO₄⁻) due to improved ion dissociation .

- BF₄⁻ vs. PF₆⁻ : Tetrafluoroborate salts generally exhibit better solubility in organic solvents compared to hexafluorophosphates, critical for homogeneous catalysis .

Substituent Effects

- Mesityl vs. Xylyl : The mesityl group in Mes-Acr-Me BF₄⁻ stabilizes CTS via steric hindrance and electron-donating effects, whereas the smaller xylyl group in Xyl-Acr+ fails to form CTS, leading to fluorescence quenching .

- Methyl vs. Phenyl at 10-Position : The methyl group in Mes-Acr-Me BF₄⁻ enhances electron-withdrawing capacity, whereas phenyl substituents (e.g., in 9-Mesityl-10-Ph Acridinium BF₄⁻) reduce reducing power .

準備方法

Alternative Method Using Mesityllithium and N-Methylacridone

Another preparation method involves the use of mesityllithium as the nucleophile reacting with N-methylacridone at low temperatures:

- Step 1: N-methylacridone is reacted with mesityllithium at -78 °C under an inert atmosphere for 1 hour.

- Step 2: The mixture is then allowed to warm to room temperature and stirred for up to 3 days.

- Step 3: Treatment with perchloric acid yields the acridinium perchlorate salt.

This method is reported by Perkowski and Nicewicz (J. Am. Chem. Soc., 2013).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | N-methylacridone + mesityllithium, -78 °C, inert atmosphere, 1 hour | Formation of 9-mesityl-9,10-dihydroacridine intermediate |

| 2 | Warm to room temperature, stir 3 days | Completion of nucleophilic addition |

| 3 | Treatment with perchloric acid | Formation of 9-mesityl-10-methylacridinium perchlorate |

- Advantages: Higher yields compared to the magnesium bromide method.

- Disadvantages: Requires stringent inert atmosphere, very low temperature (-78 °C), prolonged reaction time (3 days), and the use of hazardous perchloric acid.

Preparation of 9-Mesityl-10-methylacridinium Tetrafluoroborate Salt

While the above methods commonly yield perchlorate or hexafluorophosphate salts, the tetrafluoroborate salt is obtained by ion exchange or direct synthesis involving tetrafluoroboric acid or tetrafluoroborate salts.

- Direct Synthesis: After formation of the acridinium cation intermediate, treatment with tetrafluoroboric acid or a tetrafluoroborate salt (e.g., sodium tetrafluoroborate) precipitates the tetrafluoroborate salt.

- Ion Exchange: Perchlorate or hexafluorophosphate salts can be converted to tetrafluoroborate salts via ion-exchange resins or metathesis reactions in solution.

The tetrafluoroborate salt is preferred in some applications due to its greater stability and lower explosiveness compared to perchlorate salts.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- Reaction Time: The magnesium bromide route is faster but less efficient, while the lithium route requires days but gives better yields.

- Temperature Control: Low temperature (-78 °C) is critical for the lithium method to prevent side reactions.

- Atmosphere: Both methods require an inert atmosphere (nitrogen or argon) to avoid oxidation or hydrolysis.

- Purification: Isolation of intermediates such as 9-mesityl-9,10-dihydroacridine is challenging; purification typically involves recrystallization or chromatography.

- Safety: Perchloric acid is hazardous; tetrafluoroboric acid is a safer alternative for salt formation.

- Electrochemical Oxidation: Some methods use controlled-potential electrochemical oxidation to convert intermediates to the acridinium salt, enhancing purity and yield.

Summary Table of Key Synthetic Parameters

| Parameter | Magnesium Bromide Method | Lithium Method | BF4 Salt Formation |

|---|---|---|---|

| Starting Material | N-methylacridone | N-methylacridone | Acridinium salt precursor |

| Organometallic Reagent | Mesitylmagnesium bromide | Mesityllithium | N/A (acid or ion exchange) |

| Solvent | Dry THF | Dry THF | Acetonitrile or similar |

| Temperature | Reflux (~66 °C) | -78 °C to RT | Room temperature |

| Reaction Time | 4 hours + acid treatment | 1 hour (-78 °C) + 3 days (RT) | Minutes to hours |

| Atmosphere | Inert (N2) | Strict inert (N2/Ar) | Ambient or inert |

| Acid for Salt Formation | Perchloric acid or tetrafluoroboric acid | Perchloric acid | Tetrafluoroboric acid or ion exchange |

| Yield | ~30% | Higher than 30% | High purity achievable |

| Safety Considerations | Moderate (acid handling) | High (low temp, acid, long time) | Safer (BF4 salt less hazardous) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-Mesityl-10-methylacridinium tetrafluoroborate with high purity?

- Methodological Answer : A scalable synthesis involves reacting 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate with methylating agents in dry, degassed dichloromethane under an inert argon atmosphere. Purification via recrystallization or column chromatography (using non-polar solvents) yields >95% purity. Critical steps include rigorous exclusion of moisture and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI+ m/z [M]+ calcd: 399.23). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves mesityl and methyl substituents, while X-ray crystallography confirms spatial arrangement. Purity is validated via HPLC with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact. Store in airtight containers away from moisture. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Dispose via approved waste facilities .

Advanced Research Questions

Q. How does steric hindrance from the mesityl group influence photoredox catalytic activity in this acridinium salt?

- Methodological Answer : The mesityl group enhances stability by preventing π-π stacking and reducing aggregation. To assess catalytic efficiency, compare quantum yields (via fluorescence spectroscopy) and redox potentials (cyclic voltammetry) with non-mesityl analogs. Time-resolved transient absorption spectroscopy quantifies excited-state lifetimes .

Q. What strategies resolve contradictions in reported redox potentials or photophysical data for this compound?

- Methodological Answer : Standardize experimental conditions (solvent, temperature, reference electrodes). Replicate conflicting studies using identical instrumentation (e.g., Ag/AgCl reference for cyclic voltammetry). Cross-validate via computational methods (DFT calculations for redox potentials) to identify systematic errors .

Q. How can computational modeling guide the design of derivatives for improved photocatalytic performance?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer dynamics. Pair with molecular dynamics simulations to assess solvent effects. Validate predictions by synthesizing derivatives (e.g., methoxy or bromo substitutions) and testing in model reactions (e.g., C–H activation) .

Q. What reactor design considerations maximize efficiency in large-scale photoredox applications?

- Methodological Answer : Optimize light penetration using flow reactors with quartz channels (λ > 400 nm). Control residence time to balance photon flux and reaction kinetics. Monitor scalability via photon economy calculations (moles product per mole photons). Compare batch vs. continuous-flow setups for energy efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。